CC-90005 Exhibits Superior Isoform Selectivity Compared to Pan-PKC Inhibitor Sotrastaurin
CC-90005 demonstrates >550-fold selectivity for PKC-θ (IC50 = 8 nM) over PKC-δ (IC50 = 4440 nM) and exhibits IC50 values >3 μM against all other PKC family members, establishing a clean isoform selectivity profile [1]. In contrast, the pan-PKC inhibitor Sotrastaurin (AEB071) shows potent but non-selective inhibition across multiple PKC isoforms, with Ki values of 0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα), and 1.8 nM (PKCη) [2]. This fundamental difference in selectivity profiles directly impacts the interpretability of experimental results and the therapeutic index in translational models.
| Evidence Dimension | Isoform selectivity (PKC-θ vs. PKC-δ) |
|---|---|
| Target Compound Data | IC50 (PKC-θ) = 8 nM; IC50 (PKC-δ) = 4440 nM; >550-fold selective |
| Comparator Or Baseline | Sotrastaurin (AEB071): Ki (PKCθ) = 0.22 nM; Ki (PKCβ) = 0.64 nM; Ki (PKCα) = 0.95 nM; non-selective pan-PKC inhibition |
| Quantified Difference | CC-90005 is >550-fold selective for PKC-θ over PKC-δ; Sotrastaurin shows <10-fold difference between PKCθ and other isoforms |
| Conditions | In vitro enzymatic assays using recombinant PKC isoforms |
Why This Matters
This differential selectivity allows researchers to isolate PKC-θ-specific effects without confounding inhibition of other PKC isoforms, which is critical for target validation studies and minimizing off-target liabilities.
- [1] Papa P, Whitefield B, Mortensen DS, et al. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. J Med Chem. 2021;64(16):11977-11994. doi:10.1021/acs.jmedchem.1c00763 View Source
- [2] Evenou JP, et al. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents. J Pharmacol Exp Ther. 2009;330(3):792-801. doi:10.1124/jpet.109.153205 View Source
